molecular formula C10H14N2O3S B2550010 tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate CAS No. 183066-65-1

tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate

Cat. No. B2550010
Key on ui cas rn: 183066-65-1
M. Wt: 242.29
InChI Key: JEBKJYMMWHDWQB-UHFFFAOYSA-N
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Patent
US05990101

Procedure details

A 330 mg potion of sodium boron hydride was added to 25 ml of a methanol solution containing 4.12 g of 2-(N-t-butoxycarbonylamino)methyl-5-formylthiazole under ice-cooling, and the mixture was then stirred at room temperature for 1 hour. Under reduced pressure, the solvent was distilled off, and water was added to the resulting residue, followed by extraction with ethyl acetate (80 ml×3). The organic layer was dried over anhydrous sodium sulfate and then filtered, and the solvent was evaporated under reduced pressure to obtain 2.17 g of 2-(N-t-butoxycarbonylamino)methyl-5-hydroxymethylthiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.[Na].[C:3]([O:7][C:8]([NH:10][CH2:11][C:12]1[S:13][C:14]([CH:17]=[O:18])=[CH:15][N:16]=1)=[O:9])([CH3:6])([CH3:5])[CH3:4]>CO>[C:3]([O:7][C:8]([NH:10][CH2:11][C:12]1[S:13][C:14]([CH2:17][OH:18])=[CH:15][N:16]=1)=[O:9])([CH3:6])([CH3:4])[CH3:5] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.12 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC=1SC(=CN1)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
Under reduced pressure, the solvent was distilled off
ADDITION
Type
ADDITION
Details
water was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate (80 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NCC=1SC(=CN1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: CALCULATEDPERCENTYIELD 52.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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